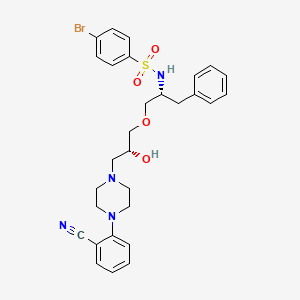
Cathepsin L/S-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cathepsin L/S-IN-1 is a potent inhibitor of cathepsin L and cathepsin S, which are cysteine proteases involved in various physiological and pathological processes. These enzymes play crucial roles in protein degradation, immune responses, and disease progression, making their inhibitors valuable in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cathepsin L/S-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but common steps include:
Formation of Key Intermediates: This involves the preparation of specific building blocks through reactions such as amide bond formation, esterification, and protection/deprotection of functional groups.
Coupling Reactions: The final coupling of intermediates to form the desired inhibitor, often using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cathepsin L/S-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the inhibitor.
Scientific Research Applications
Cathepsin L/S-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cysteine proteases and their role in various chemical processes.
Biology: Employed in research to understand the biological functions of cathepsin L and cathepsin S, including their roles in protein degradation, immune responses, and cell signaling.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and viral infections by inhibiting cathepsin activity.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting cathepsin-related pathways.
Mechanism of Action
Cathepsin L/S-IN-1 exerts its effects by binding to the active sites of cathepsin L and cathepsin S, inhibiting their proteolytic activity. This inhibition prevents the degradation of specific substrates, thereby modulating various physiological and pathological processes. The molecular targets and pathways involved include:
Protein Degradation: Inhibition of cathepsin-mediated protein degradation.
Immune Responses: Modulation of immune cell functions and inflammatory responses.
Disease Progression: Prevention of disease-related processes such as tumor growth and metastasis.
Comparison with Similar Compounds
Cathepsin L/S-IN-1 can be compared with other similar compounds, such as:
Calpeptin: Another potent cathepsin inhibitor with applications in treating viral infections like SARS-CoV-2.
Peptidomimetic Inhibitors: Compounds designed to mimic peptide substrates and inhibit cathepsin activity.
This compound is unique due to its dual inhibition of both cathepsin L and cathepsin S, providing broader therapeutic potential compared to inhibitors targeting only one of these enzymes.
Properties
Molecular Formula |
C29H33BrN4O4S |
|---|---|
Molecular Weight |
613.6 g/mol |
IUPAC Name |
4-bromo-N-[(2R)-1-[(2R)-3-[4-(2-cyanophenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-phenylpropan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C29H33BrN4O4S/c30-25-10-12-28(13-11-25)39(36,37)32-26(18-23-6-2-1-3-7-23)21-38-22-27(35)20-33-14-16-34(17-15-33)29-9-5-4-8-24(29)19-31/h1-13,26-27,32,35H,14-18,20-22H2/t26-,27-/m1/s1 |
InChI Key |
QSUSOTUHCHGTAN-KAYWLYCHSA-N |
Isomeric SMILES |
C1CN(CCN1C[C@H](COC[C@@H](CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)O)C4=CC=CC=C4C#N |
Canonical SMILES |
C1CN(CCN1CC(COCC(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)O)C4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



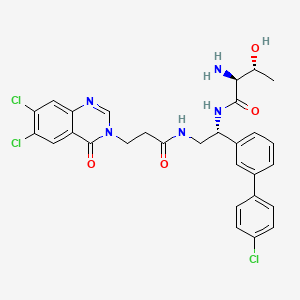
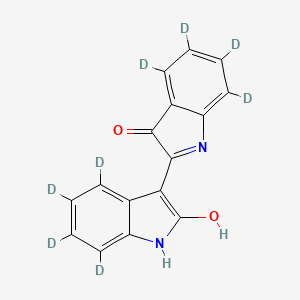
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)
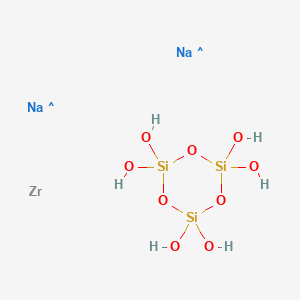
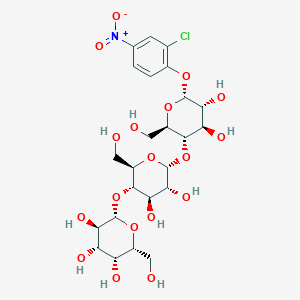
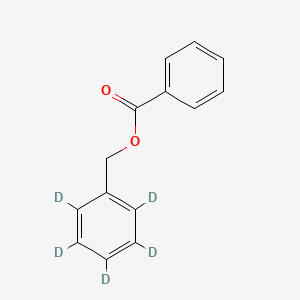
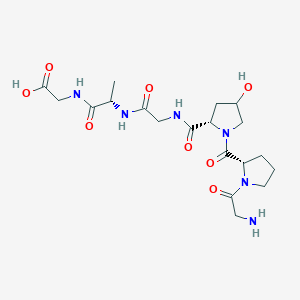
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)
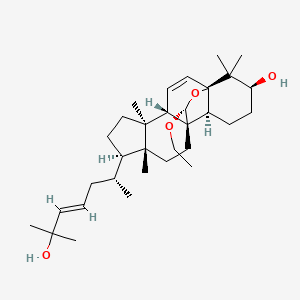

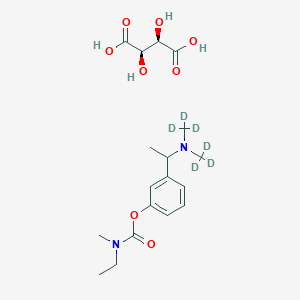
![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)

